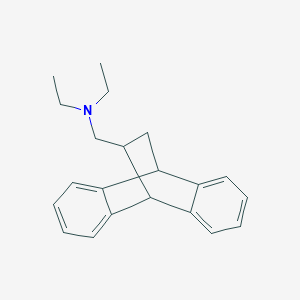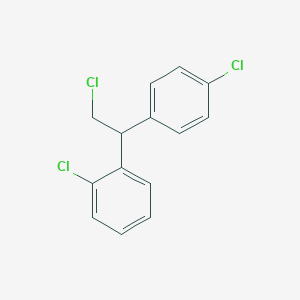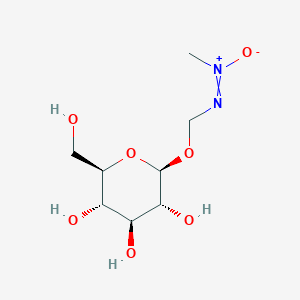
Cycasin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycasin is a toxic compound found in the leaves and seeds of the cycad plant. It is classified as a carcinogen and has been linked to liver and brain damage in humans and animals. Despite its harmful effects, cycasin has been the subject of scientific research due to its potential applications in cancer treatment and neurodegenerative disease research.
Applications De Recherche Scientifique
Radiomimetic Effect
Cycasin, a carcinogenic compound in cycad plants, induces chromosome aberrations similar to gamma irradiation. This is observed in root-tip cells of Allium cepa, where cycasin causes as many aberrations as about 200 roentgens of gamma radiation (Teas, Sax, & Sax, 1965).
Mutagenic and Carcinogenic Properties
Cycasin is mutagenic and carcinogenic when deglucosylated to release methylazoxymethanol (MAM), which induces genetic alterations in various test systems, including bacteria, yeast, plants, Drosophila, and mammalian cells. This underscores the significance of cycasin and MAM's metabolism in their toxicological effects (Hoffmann & Morgan, 1984).
Intestinal Absorption
Cycasin is absorbed in the gut via the intestinal brush-border Na+/glucose cotransporter. This suggests a potential pathway for cycasin or its aglycone to enter the blood-brain barrier, implicating its role in neurodegenerative diseases like amyotrophic lateral sclerosis/Parkinsonism dementia complex (ALS/PDC) (Hirayama et al., 1994).
Enzymatic Formation
An enzyme in the leaves of the Japanese cycad catalyzes the transfer of glucose from UDP-glucose to MAM, forming cycasin. This insight into cycasin formation is crucial for understanding its biological activities and potential applications (Tadera, Yagi, Arima, & Kobayashi, 1985).
Mutation Induction in Drosophila
Cycasin's aglycone, methylazoxymethanol, is a potent mutagen in Drosophila, emphasizing its genetic impact. This provides a model for studying mutagenesis and carcinogenesis (Teas & Dyson, 1967).
Propriétés
Numéro CAS |
14901-08-7 |
|---|---|
Nom du produit |
Cycasin |
Formule moléculaire |
C8H16N2O7 |
Poids moléculaire |
252.22 g/mol |
Nom IUPAC |
methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethylimino]azanium |
InChI |
InChI=1S/C8H16N2O7/c1-10(15)9-3-16-8-7(14)6(13)5(12)4(2-11)17-8/h4-8,11-14H,2-3H2,1H3/t4-,5-,6+,7-,8-/m1/s1 |
Clé InChI |
YHLRMABUJXBLCK-JAJWTYFOSA-N |
SMILES isomérique |
C/[N+](=N/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/[O-] |
SMILES |
C[N+](=NCOC1C(C(C(C(O1)CO)O)O)O)[O-] |
SMILES canonique |
C[N+](=NCOC1C(C(C(C(O1)CO)O)O)O)[O-] |
Color/Form |
COLORLESS, LONG NEEDLES NEEDLES FROM WATER + ACETONE + ETHER |
melting_point |
154°C |
Autres numéros CAS |
14901-08-7 |
Description physique |
Solid |
Solubilité |
READILY SOL IN WATER & DILUTE ETHANOL; INSOL IN BENZENE, CHLOROFORM, ETHYL ACETATE, ACETONE; SPARINGLY SOL IN ABSOLUTE ETHANOL |
Synonymes |
(Methyl-ONN-azoxy)methyl beta-D-Glucopyranoside beta-D-Glucoside, Methylazoxymethanol Cycasin Glucuronate, Methylazoxymethanol Methylazoxymethanol beta D Glucoside Methylazoxymethanol beta-D-Glucoside Methylazoxymethanol Glucuronate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



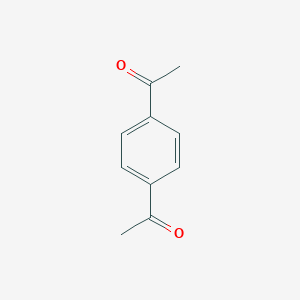
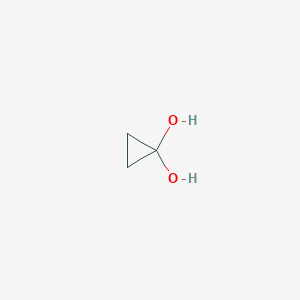
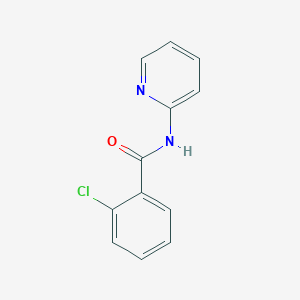
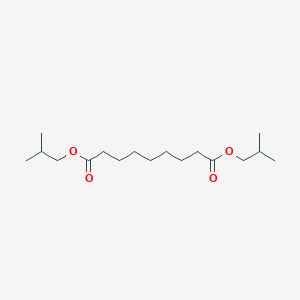
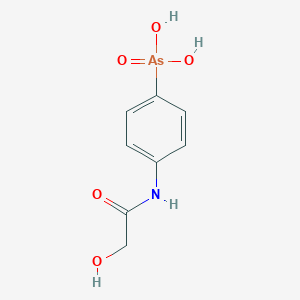

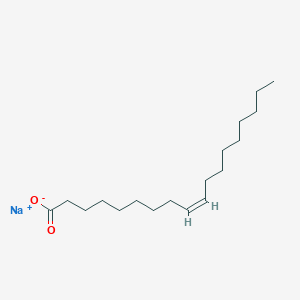
![5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B87000.png)
![7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid](/img/structure/B87001.png)
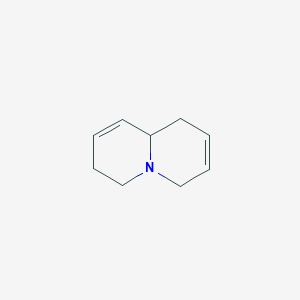
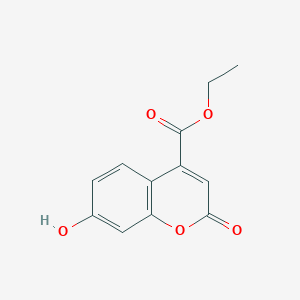
![1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate]](/img/structure/B87007.png)
